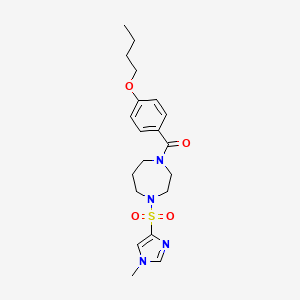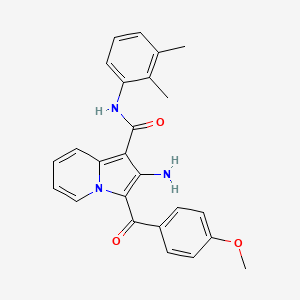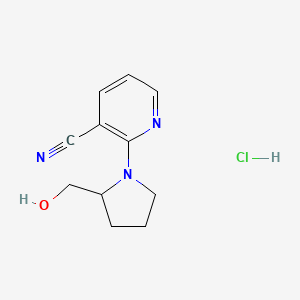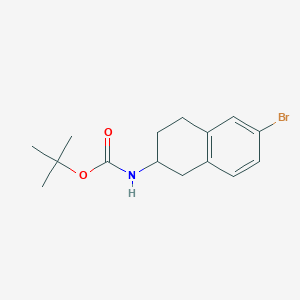
N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide involves intricate chemical reactions that highlight the efficiency and specificity required to obtain the desired product. For example, the use of ionic liquids such as 3-methyl-1-sulfonic acid imidazolium nitrate as reagents for the nitration of aromatic compounds showcases a method for efficiently introducing nitro groups into aromatic rings, a key step in synthesizing nitrophenyl-sulfonyl-related compounds (Zolfigol et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds containing imidazolium, oxazolidin-2-yl, and sulfonyl groups is complex and requires detailed analysis. Techniques such as X-ray crystallography and molecular docking studies provide insights into the arrangement of atoms, molecular geometry, and potential interaction sites. For instance, structural analysis of related compounds reveals how substituent groups affect molecular conformation and stability, which is crucial for understanding the reactivity and properties of the target compound (Hayashi, Karasawa, & Koga, 2008).
Chemical Reactions and Properties
Chemical reactions involving N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide and its analogs are diverse, ranging from nitration and amination to complex rearrangements. These reactions are pivotal for modifying the compound's functional groups, thus tailoring its properties for specific applications. The reactivity of the nitro, sulfonyl, and imidazole groups under various conditions can lead to the formation of novel compounds with unique properties (Andrianov, Tikhomirov, & Eremeev, 1991).
Applications De Recherche Scientifique
1. Bioreductive Activation and Radiosensitization
The compound is studied for its role in bioreductive activation and as a radiosensitizer. Research reveals that related nitroimidazole compounds act as selective bioreductively activated cytotoxins, particularly effective against hypoxic tumor cells, both in vitro and in vivo. This suggests potential applications in enhancing radiotherapy for cancer treatment (Jenkins et al., 1990).
2. Development of Balanced AT1/AT2 Receptor Antagonists
Imidazole derivatives have been explored as balanced angiotensin II receptor antagonists, with compounds like XR510 showing subnanomolar affinity for both AT1 and AT2 receptors. This research indicates potential for the development of antihypertensive drugs (Quan et al., 1995).
3. Novel Synthetic Approaches
The chemical has been a focus in developing novel synthetic methodologies. For instance, a one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides demonstrates its significance in the synthesis of anthranilic acid derivatives and oxalamides, showcasing its utility in organic synthesis and medicinal chemistry (Mamedov et al., 2016).
4. Corrosion Inhibition
Research into imidazole derivatives has shown their effectiveness as corrosion inhibitors. Studies involving benzimidazole bearing oxadiazoles indicate their role in forming protective layers on metals, suggesting applications in materials science and engineering (Ammal et al., 2018).
5. Coordination Chemistry and Electrochemical Properties
The compound has been involved in studies related to coordination chemistry. Research on compounds containing similar structures shows their interaction with metal centers, leading to novel nickel complexes. Such studies are crucial in the field of coordination chemistry and materials science (Bermejo et al., 2000).
6. Development of Novel Antimicrobial Agents
The compound's structure is relevant to the synthesis of novel antimicrobial agents. Research on imidazole-based compounds has demonstrated significant activities against bacterial and fungal strains, suggesting its potential in developing new antibiotics and antifungal drugs (Kumar et al., 2017).
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O7S/c25-17(20-6-1-8-22-9-7-19-13-22)18(26)21-12-16-23(10-11-31-16)32(29,30)15-4-2-14(3-5-15)24(27)28/h2-5,7,9,13,16H,1,6,8,10-12H2,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLARASCAUBTJAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(1-Methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid;dihydrochloride](/img/structure/B2481844.png)
![N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2481845.png)
![N-(4-isopropylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2481846.png)


![N-mesityl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2481852.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-ethoxyethan-1-one](/img/structure/B2481853.png)
![ethyl 2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2481855.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2481858.png)
